WDR5 degrader-1

Targeted Protein Degradation Epigenetic Chemical Probes CRBN Neo-Substrate Selectivity

This CRBN-recruiting PROTAC selectively degrades WDR5 without IKZF1 neo-substrate co-degradation, overcoming selectivity liabilities of early degraders (e.g., MS40). The engineered α-oxyacetamide bridge enables clean WDR5 depletion, critical for unambiguous phenotypic interpretation in AML/MLL-rearranged leukemia and immune cell models. Serves as an essential CRBN-dependent comparator for VHL-based degraders. Ideal for medicinal chemistry optimization of IKZF1-sparing PROTACs.

Molecular Formula C49H52F4N8O9
Molecular Weight 973.0 g/mol
Cat. No. B12386607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWDR5 degrader-1
Molecular FormulaC49H52F4N8O9
Molecular Weight973.0 g/mol
Structural Identifiers
SMILESCC1CN(CC(N1C)C)C2=C(C=C(C=C2)C3=C(C=CC(=C3)C(=O)NCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)F)NC(=O)C7=CNC(=O)C=C7C(F)(F)F
InChIInChI=1S/C49H52F4N8O9/c1-27-24-60(25-28(2)59(27)3)37-15-13-29(21-36(37)57-45(66)33-23-56-41(63)22-34(33)49(51,52)53)32-20-30(12-14-35(32)50)44(65)55-19-8-6-4-5-7-18-54-42(64)26-70-39-11-9-10-31-43(39)48(69)61(47(31)68)38-16-17-40(62)58-46(38)67/h9-15,20-23,27-28,38H,4-8,16-19,24-26H2,1-3H3,(H,54,64)(H,55,65)(H,56,63)(H,57,66)(H,58,62,67)/t27-,28+,38?
InChIKeyCIMHEQXMRXNDJG-PHDIXVDQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WDR5 degrader-1: A Selective Cereblon-Recruiting PROTAC for Targeted WDR5 Degradation


WDR5 degrader-1 (compound 25) is a heterobifunctional proteolysis-targeting chimera (PROTAC) that recruits the E3 ubiquitin ligase cereblon (CRBN) to induce selective degradation of the WD repeat domain 5 (WDR5) scaffolding protein [1]. As a core component of the MLL/SET methyltransferase complex, WDR5 regulates histone H3 lysine 4 (H3K4) methylation and oncogenic transcription programs. Unlike pan-WDR5 targeting agents, this degrader was specifically engineered to overcome the selectivity liabilities of first-generation CRBN-based WDR5 degraders by incorporating an α-oxyacetamide bridge motif that spares the CRBN neo-substrate IKZF1 while maintaining potent WDR5 depletion [1].

Why WDR5 degrader-1 Cannot Be Substituted with Alternative WDR5-Targeting Agents


WDR5-targeting agents exhibit divergent degradation selectivity profiles that critically impact experimental outcomes and translational potential. Standard WDR5 inhibitors (e.g., OICR-9429, Kd = 24-93 nM) block protein-protein interactions at the WIN site but fail to eliminate WDR5 protein, leaving scaffolding functions intact [1]. First-generation CRBN-recruiting WDR5 degraders (e.g., MS40) co-degrade IKZF1 and IKZF3 as neo-substrates, confounding phenotypic interpretation [2]. VHL-recruiting degraders (e.g., Homer, compound 11/MS132) offer alternative E3 ligase dependence but may be less suitable in CRBN-low contexts. WDR5 degrader-1 occupies a distinct pharmacological niche: it retains the favorable drug-like properties of CRBN recruitment while achieving clean WDR5 selectivity through an optimized linker-bridge architecture, enabling unambiguous assignment of WDR5-dependent phenotypes without IKZF1-mediated off-target noise [1].

Quantitative Differentiation of WDR5 degrader-1 Against Closest Analogs


Selective WDR5 Degradation Without IKZF1 Neo-Substrate Clearance: Head-to-Head Comparison with MS40

WDR5 degrader-1 (compound 25) was directly compared to its predecessor MS40 in MV4;11 leukemia cells. While MS40 induces concomitant degradation of both WDR5 and the IMiD neo-substrate IKZF1, WDR5 degrader-1 retains comparable WDR5 depletion efficacy with no detectable effect on IKZF1 protein levels [1]. This differentiation arises from the α-oxyacetamide bridge modification to the pomalidomide-derived CRBN ligand, which abrogates IKZF1 recruitment without compromising WDR5 ternary complex formation [1].

Targeted Protein Degradation Epigenetic Chemical Probes CRBN Neo-Substrate Selectivity

CRBN-Recruitment versus VHL-Recruitment: Divergent E3 Ligase Dependency and Therapeutic Implications

WDR5 degrader-1 utilizes CRBN E3 ligase recruitment, contrasting with VHL-recruiting WDR5 degraders such as Homer (compound 8g) and MS132 (compound 11). In MIA PaCa-2 pancreatic cancer cells, VHL-based degraders demonstrate superior WDR5 degradation efficiency compared to CRBN-based analogs. The lead VHL degrader MS132 achieves DC50 = 92 ± 35 nM with Dmax = 73 ± 12% [1], while CRBN-based degraders including compound 25 exhibit more modest depletion under identical conditions [2]. However, CRBN recruitment offers distinct advantages in cell types with low VHL expression and leverages clinically validated CRBN-binding scaffolds (IMiD derivatives) with favorable pharmacokinetic profiles [2].

E3 Ligase Selection PROTAC Design Cancer Cell Line Profiling

Binding Cooperativity and Ternary Complex Formation: Mechanistic Distinction from WDR5 Inhibitors

WDR5 degrader-1 induces degradation via the ubiquitin-proteasome system, fundamentally distinct from occupancy-driven WDR5 inhibitors such as OICR-9429. While OICR-9429 binds WDR5 with Kd = 24-93 nM and competitively blocks MLL1 interaction without reducing WDR5 protein levels , PROTAC degraders eliminate the entire scaffolding protein. Importantly, structurally characterized VHL-recruiting WDR5 degraders (e.g., MS132) exhibit positive binding cooperativity (α = 2.30) between WDR5 and VCB, enhancing ternary complex stability [1]. Although direct cooperativity data for WDR5 degrader-1 have not been published, its CRBN-based mechanism confers similar event-driven pharmacology that can achieve sustained target suppression at sub-stoichiometric concentrations, potentially overcoming resistance mechanisms that limit inhibitor efficacy [2].

PROTAC Mechanism of Action Ternary Complex Stabilization Binding Cooperativity

Selectivity Profiling: WDR5 degrader-1 as a Clean Chemical Probe Versus Dual Degraders

The development of WDR5 degrader-1 addresses a critical limitation of first-generation CRBN-based WDR5 PROTACs: the unintended degradation of IKZF1 (Ikaros) and IKZF3 transcription factors. MS40, a prototypical CRBN-recruiting WDR5 degrader, induces dual degradation of WDR5 and IKZF1/3, which may produce anti-leukemic effects independent of WDR5 depletion [1]. In contrast, WDR5 degrader-1 and its analog compound 21 were specifically engineered to eliminate IKZF1 degradation through α-oxyacetamide bridge substitution [2]. Global proteomic analysis of the VHL-based degrader MS132 (2 h treatment, 1.5 μM) demonstrated exceptional selectivity with WDR5 as the sole significantly downregulated protein among 4,040 quantified proteins (P < 0.01, Log2 fold change > 0.5) [2]. While analogous proteome-wide data for WDR5 degrader-1 are not yet reported, its selective degradation of WDR5 over IKZF1 in cellular assays supports its utility as a more selective chemical probe compared to dual-degrading alternatives [2].

Chemical Probe Criteria Off-Target Profiling Proteomics

Recommended Research Applications for WDR5 degrader-1 Based on Quantitative Differentiation


Selective Chemical Probe for WDR5 Loss-of-Function Studies in IKZF1-Expressing Systems

WDR5 degrader-1 is uniquely suited for experiments requiring clean WDR5 depletion without confounding IKZF1 degradation. This is particularly critical in hematopoietic malignancies (AML, MLL-rearranged leukemia) and immune cell models where IKZF1 plays essential roles in lymphocyte development and transcriptional regulation [1]. Unlike MS40, which co-degrades IKZF1 and may obscure WDR5-specific phenotypes, WDR5 degrader-1 enables unambiguous interrogation of WDR5-dependent chromatin regulation, H3K4 methylation dynamics, and oncogenic transcription programs [1].

Mechanistic Comparison of E3 Ligase Dependencies in Solid Tumor Models

As a CRBN-recruiting degrader, WDR5 degrader-1 serves as an essential tool for parallel evaluation of E3 ligase dependence alongside VHL-based degraders (Homer, MS132). This enables researchers to assess whether differential E3 ligase expression across cancer types influences degradation efficiency and therapeutic response [2]. In pancreatic cancer models where VHL-based degraders demonstrate superior potency, WDR5 degrader-1 provides a CRBN-dependent comparator for structure-activity relationship studies and E3 ligase target engagement validation [2].

Development of Next-Generation CRBN-Based WDR5 Degraders with Enhanced Pharmacokinetics

WDR5 degrader-1 represents an optimized scaffold for medicinal chemistry campaigns aiming to improve upon the selectivity limitations of earlier CRBN-based WDR5 PROTACs. The α-oxyacetamide bridge modification that confers IKZF1-sparing selectivity can be further elaborated to enhance degradation potency, oral bioavailability, and in vivo efficacy [3]. This compound serves as a benchmark for screening campaigns and as a control for evaluating novel CRBN ligands or linker chemistries in WDR5 PROTAC optimization [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for WDR5 degrader-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.